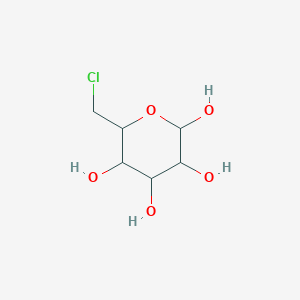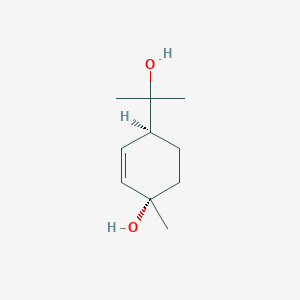
rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-2-Menthene-1,8-diol is an organic compound with a unique stereochemistry, characterized by its two chiral centers at positions 1 and 4. This compound is a derivative of menthene, a cyclic hydrocarbon, and contains hydroxyl groups at positions 1 and 8. Its structure and stereochemistry make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Menthene-1,8-diol typically involves the reduction of menthene derivatives. One common method is the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones using alcohol dehydrogenases. This method employs specific enzymes to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of (1R,4R)-2-Menthene-1,8-diol may involve large-scale chemical reduction processes. These processes often utilize metal-based catalysts or biocatalysts to ensure efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to achieving the desired stereochemistry and purity of the final product.
化学反応の分析
Types of Reactions
(1R,4R)-2-Menthene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,4R)-2-Menthene-1,8-diol can yield menthone derivatives, while reduction can produce menthol derivatives.
科学的研究の応用
(1R,4R)-2-Menthene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism by which (1R,4R)-2-Menthene-1,8-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
(1R,4R)-Quercivorol: A male-produced aggregation-sex pheromone component for beetles.
(1R,4R)-Camphorquinone: Used in the synthesis of camphor derivatives.
Uniqueness
(1R,4R)-2-Menthene-1,8-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 1 and 8. This structural feature distinguishes it from other menthene derivatives and contributes to its diverse applications in various fields.
特性
CAS番号 |
54164-90-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m1/s1 |
InChIキー |
XWFVRMWMBYDDFY-PSASIEDQSA-N |
異性体SMILES |
C[C@@]1(CC[C@@H](C=C1)C(C)(C)O)O |
正規SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


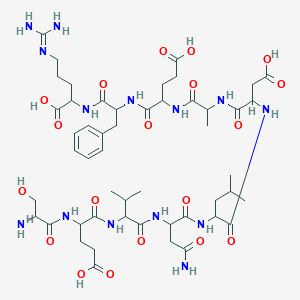

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)

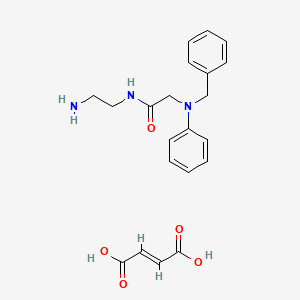

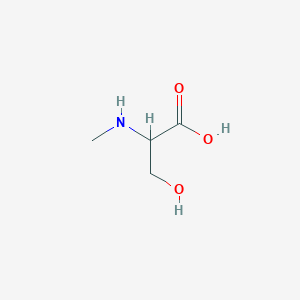

![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
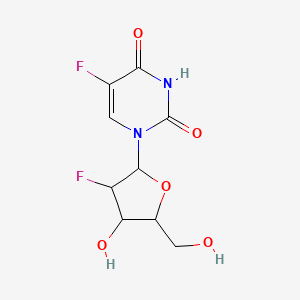
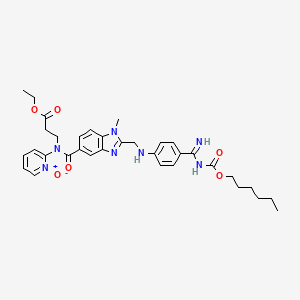
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)
